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Compound of Interest

Compound Name:
[4-(1H-pyrazol-1-

yl)phenyl]methanol

Cat. No.: B141066 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of the

novel heterocyclic compound, [4-(1H-pyrazol-1-yl)phenyl]methanol. The information

presented herein is intended to guide researchers in the synthesis, purification, and

characterization of this and related pyrazole-containing molecules, which are of significant

interest in medicinal chemistry and drug development.

Chemical Structure and Properties
[4-(1H-pyrazol-1-yl)phenyl]methanol is a heterocyclic compound featuring a pyrazole ring

linked to a phenylmethanol moiety. Its chemical structure and key properties are summarized

below.

Property Value

Molecular Formula C₁₀H₁₀N₂O

Molecular Weight 174.20 g/mol

CAS Number 143426-49-7

Appearance White to off-white solid (predicted)

Purity (Typical) ≥97%
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Synthesis and Purification
A plausible synthetic route to [4-(1H-pyrazol-1-yl)phenyl]methanol involves the reduction of

the corresponding carboxylic acid or ester, 4-(1H-pyrazol-1-yl)benzoic acid or its ethyl ester,

respectively. A general experimental protocol is outlined below.

Experimental Protocol: Synthesis via Reduction
Reaction Setup: To a solution of ethyl 4-(1H-pyrazol-1-yl)benzoate (1.0 eq) in anhydrous

tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or

argon), add lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise at 0 °C.

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-

6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the

sequential dropwise addition of water, followed by a 15% aqueous solution of sodium

hydroxide, and then more water.

Workup: Filter the resulting suspension through a pad of celite and wash the filter cake with

THF. Combine the filtrates and evaporate the solvent under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel using a

suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford [4-(1H-pyrazol-
1-yl)phenyl]methanol as a solid.

Spectroscopic Characterization
The structural elucidation of [4-(1H-pyrazol-1-yl)phenyl]methanol is achieved through a

combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR)

spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule.
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.90 d 1H H-5' (Pyrazole)

~7.70 d 1H H-3' (Pyrazole)

~7.65 d, J = 8.4 Hz 2H H-2, H-6 (Phenyl)

~7.45 d, J = 8.4 Hz 2H H-3, H-5 (Phenyl)

~6.45 t 1H H-4' (Pyrazole)

~4.75 s 2H -CH₂OH

~1.70 s 1H -OH

Chemical Shift (δ, ppm) Assignment

~141.0 C-3' (Pyrazole)

~140.5 C-1 (Phenyl)

~138.0 C-4 (Phenyl)

~129.0 C-5' (Pyrazole)

~128.0 C-3, C-5 (Phenyl)

~120.0 C-2, C-6 (Phenyl)

~107.5 C-4' (Pyrazole)

~65.0 -CH₂OH

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6

mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR

spectrometer at room temperature.
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Data Processing: Process the acquired free induction decays (FIDs) by applying Fourier

transformation, phase correction, and baseline correction. Reference the chemical shifts to

the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound.

m/z Relative Intensity (%) Assignment

174 High [M]⁺ (Molecular Ion)

157 Moderate [M - OH]⁺

145 Moderate [M - CH₂OH]⁺

118 High [C₇H₆N₂]⁺

91 Moderate [C₇H₇]⁺ (Tropylium ion)

Experimental Protocol: Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid

chromatography (LC-MS).

Ionization: Ionize the sample using a suitable technique, such as electron ionization (EI) or

electrospray ionization (ESI).

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
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Wavenumber (cm⁻¹) Intensity Assignment

~3350 Broad O-H stretch (alcohol)

~3100-3000 Medium
C-H stretch (aromatic and

pyrazole)

~2920 Medium C-H stretch (aliphatic -CH₂-)

~1600, 1500 Strong C=C stretch (aromatic)

~1450 Medium C=N stretch (pyrazole)

~1050 Strong C-O stretch (primary alcohol)

Experimental Protocol: Infrared Spectroscopy
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with

dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively,

acquire the spectrum from a thin film or a solution.

Data Acquisition: Place the sample in the beam of an FTIR spectrometer and record the

spectrum over the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Visualizations
Chemical Structure
Caption: Chemical structure of [4-(1H-pyrazol-1-yl)phenyl]methanol.

Experimental Workflow for Structure Elucidation
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Caption: Workflow for the synthesis and structural elucidation.

Conclusion
The structural elucidation of [4-(1H-pyrazol-1-yl)phenyl]methanol is a systematic process that

combines organic synthesis with modern spectroscopic techniques. The predicted

spectroscopic data and outlined experimental protocols in this guide serve as a valuable

resource for researchers working on the synthesis and characterization of novel pyrazole-

based compounds for potential applications in drug discovery and development. The provided

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b141066?utm_src=pdf-body-img
https://www.benchchem.com/product/b141066?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b141066?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


workflows and structural diagrams offer a clear and concise visual representation of the key

processes and molecular features.

To cite this document: BenchChem. [Structure Elucidation of [4-(1H-pyrazol-1-
yl)phenyl]methanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b141066#structure-elucidation-of-4-1h-pyrazol-1-yl-
phenyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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